molecular formula C13H14N2O4 B5541023 2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide

Cat. No.: B5541023
M. Wt: 262.26 g/mol
InChI Key: DVKBXPSIEMPWAW-UHFFFAOYSA-N
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Description

2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is an organic compound with a complex structure that includes a methoxyphenoxy group and an isoxazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide typically involves the reaction of 3-methoxyphenol with 2-chloroacetyl chloride to form 2-(3-methoxyphenoxy)acetyl chloride. This intermediate is then reacted with 5-methyl-3-isoxazoleamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of 2-(3-hydroxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide.

    Reduction: Formation of 2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)ethylamine.

    Substitution: Formation of various substituted phenoxyacetamides depending on the substituent introduced.

Scientific Research Applications

2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)ethanamide
  • 2-(3-hydroxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide
  • 2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)ethylamine

Uniqueness

2-(3-methoxyphenoxy)-N-(5-methyl-3-isoxazolyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-(3-methoxyphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-9-6-12(15-19-9)14-13(16)8-18-11-5-3-4-10(7-11)17-2/h3-7H,8H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVKBXPSIEMPWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)COC2=CC=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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